Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17907083

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O3 |

|---|---|

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) |

| Standard InChI Key | JKCITQDSMFGBFN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

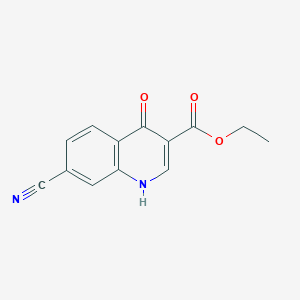

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has a molecular weight of 242.23 g/mol and the IUPAC name ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate . Its structure (Figure 1) comprises a bicyclic quinoline system with functional groups critical for reactivity:

-

A cyano group (-C≡N) at position 7, enhancing electrophilic substitution potential.

-

An ethyl carboxylate (-COOEt) at position 3, contributing to solubility and esterase susceptibility.

-

A keto group (-C=O) at position 4, enabling hydrogen bonding and coordination chemistry.

The compound’s Canonical SMILES notation is CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N, and its InChI Key is InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.23 g/mol |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |

| Topological Polar Surface Area | 85.4 Ų |

| LogP (Partition Coefficient) | 2.28 |

Synthesis and Preparation

Synthetic Pathways

The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves condensation-cyclization reactions. A common route begins with the reaction of ethyl acetoacetate with 7-cyanoanthranilic acid under acidic conditions. Key steps include:

-

Formation of the enamine intermediate via condensation between the amine group of anthranilic acid and the ketone of ethyl acetoacetate.

-

Cyclization under thermal or microwave-assisted conditions to form the quinoline core.

-

Purification via recrystallization or chromatography to isolate the product in yields exceeding 70%.

Alternative methods employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining high purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Ethyl acetoacetate, H₂SO₄, 80°C | Enamine intermediate |

| Cyclization | Microwave, 150°C, 10 min | Quinoline core formation |

| Purification | Ethanol recrystallization | >95% purity |

Structural and Spectroscopic Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for confirming the compound’s structure:

-

¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 7.50–8.10 (m, 3H, aromatic), and 8.75 (s, 1H, NH).

-

¹³C NMR: Peaks corresponding to the carbonyl (δ 167.2), cyano (δ 118.5), and quinoline carbons.

-

High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 242.23 confirms the molecular formula .

X-ray Crystallography

Although crystallographic data for this specific compound is unavailable, analogous quinolines exhibit planar quinoline rings with substituents influencing packing motifs. The cyano group’s electron-withdrawing nature likely reduces π-π stacking compared to non-cyano derivatives.

Future Research Directions

-

Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Modifying the cyano or carboxylate groups to enhance potency.

-

Formulation Development: Improving bioavailability through prodrug strategies or nanoparticle delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume